![molecular formula C12H14N2O B1590810 Spiro[isoindoline-1,4'-piperidin]-3-one CAS No. 788812-21-5](/img/structure/B1590810.png)
Spiro[isoindoline-1,4'-piperidin]-3-one
Overview
Description
Spiro[isoindoline-1,4'-piperidin]-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. It is a spirocyclic lactam that possesses a spiro carbon atom that is linked to two heterocyclic rings, namely isoindoline and piperidine. The compound has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, antitumor, and anti-inflammatory activities. In
Scientific Research Applications
Antiviral Applications
Spiro[isoindoline-1,4’-piperidin]-3-one derivatives have shown promise in antiviral research. Indole derivatives, which share a structural similarity, have been utilized to develop compounds with inhibitory activity against influenza A and Coxsackie B4 virus . The spiro compound’s potential to bind with high affinity to multiple receptors could be harnessed to create novel antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives suggest that Spiro[isoindoline-1,4’-piperidin]-3-one could be used to develop new anti-inflammatory medications. These compounds could target various pathways in the inflammatory process, offering alternative treatments for conditions like arthritis and asthma .
Anticancer Research
Indole derivatives are known for their anticancer activities, and by extension, Spiro[isoindoline-1,4’-piperidin]-3-one could contribute to the synthesis of new anticancer drugs. Its unique structure might interact with cancer cell pathways, potentially leading to the development of targeted therapies .
Anti-HIV Research
The structural complexity of Spiro[isoindoline-1,4’-piperidin]-3-one makes it a candidate for the synthesis of anti-HIV drugs. Indole derivatives have been used to create compounds that inhibit the replication of HIV, and similar strategies could be applied to this spiro compound .
Antioxidant Properties
The antioxidant potential of indole derivatives indicates that Spiro[isoindoline-1,4’-piperidin]-3-one could be explored for its ability to neutralize free radicals. This application could be particularly useful in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
Spiro[isoindoline-1,4’-piperidin]-3-one could be used to develop new antimicrobial and antitubercular agents. The indole nucleus is a common feature in many synthetic drug molecules with these activities, suggesting that this spiro compound could also be effective in treating bacterial infections and tuberculosis .
Antidiabetic Applications
The potential of indole derivatives in antidiabetic drug development suggests that Spiro[isoindoline-1,4’-piperidin]-3-one could be used to create new treatments for diabetes. Its ability to modulate biological pathways could lead to innovative therapies for blood sugar regulation .
Antimalarial Research
Given the biological activities of indole derivatives, Spiro[isoindoline-1,4’-piperidin]-3-one could be investigated for its antimalarial properties. The development of new antimalarial drugs is crucial, and this compound could contribute to the discovery of novel treatments .
properties
IUPAC Name |
spiro[2H-isoindole-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBINGBZKSOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573971 | |
Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isoindoline-1,4'-piperidin]-3-one | |
CAS RN |
788812-21-5 | |
Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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